2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are often used in drug design and medicinal chemistry due to their ability to make specific interactions with different target receptors .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Based on the structure of similar compounds, it may have a five-membered triazole ring fused with a six-membered pyrimidine ring .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with the EGFR proteins, inhibiting their activity . This interaction likely involves the formation of a bond between the nitrogen atom in the pyridine ring of the compound and the Met332 residue of the EGFR . The inhibition of EGFR leads to a decrease in cell survival, growth, and differentiation, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream signaling cascades that regulate cell survival, growth, and differentiation . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
The compound’s potency against EGFR is measured in terms of its IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR activity .
Result of Action
The compound exhibits potent anticancer activity. In vitro results revealed that the compound shows significant inhibitory activity against the tyrosine kinase EGFR proteins . It has been found to be more potent than the reference drug Erlotinib . The compound has shown good antitumor activities, especially against MCF-7 and A-549 cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have been shown to exhibit significant cytotoxic activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to inhibit certain enzymes, suggesting that this compound may also interact with biomolecules in a similar manner .
Properties
IUPAC Name |
2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N8O/c1-3-4-15-11(23)9-21-5-7-22(8-6-21)14-12-13(16-10-17-14)20(2)19-18-12/h10H,3-9H2,1-2H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYWTLQRZFVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C2=NC=NC3=C2N=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.